molecular formula C29H38O7S B1682912 チペルクラスト CAS No. 125961-82-2

チペルクラスト

カタログ番号: B1682912
CAS番号: 125961-82-2
分子量: 530.7 g/mol
InChIキー: KPWYNAGOBXLMSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Tipelukast has a wide range of scientific research applications. In chemistry, it is used as a model compound to study leukotriene receptor antagonism. In biology, it is investigated for its anti-inflammatory and anti-fibrotic properties. In medicine, it is being explored for the treatment of conditions such as idiopathic pulmonary fibrosis, non-alcoholic fatty liver disease, and asthma . In industry, it is used in the development of new therapeutic agents and as a reference compound in pharmacological studies .

作用機序

チペルクラストは、いくつかのメカニズムを通じて効果を発揮します。ロイコトリエン受容体拮抗薬として作用し、ロイコトリエンがその受容体に結合するのを阻害します。さらに、炎症反応に関与するホスホジエステラーゼ(主にタイプ3と4)と5-リポキシゲナーゼを阻害します。 これらの作用により、炎症と線維化が抑制されます .

Safety and Hazards

Tipelukast is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . During combustion, it may emit irritant fumes .

将来の方向性

MediciNova has announced plans for a Phase 2 clinical trial to evaluate MN-001 (tipelukast) for the treatment of patients with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and hypertriglyceridemia . This study builds on findings from a previous Phase 2a study in NASH/NAFLD patients with hypertriglyceridemia in which MN-001 (tipelukast) was shown to reduce serum triglycerides, increase high-density lipoproteins (HDL-C), and reduce low-density lipoproteins (LDL) during the 12-week treatment period .

生化学分析

Biochemical Properties

Tipelukast exerts its effects through several mechanisms, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) (mainly 3 and 4), and inhibition of 5-lipoxygenase (5-LO) . These mechanisms are believed to reduce inflammation and prevent fibrosis . Tipelukast has been shown to down-regulate expression of genes that promote fibrosis including LOXL2, Collagen Type 1 and TIMP-1 .

Cellular Effects

In cellular processes, Tipelukast has demonstrated anti-fibrotic and anti-inflammatory activity . It has been observed to reduce serum triglyceride levels for patients with high serum triglycerides in multiple clinical trials conducted previously . In a phase 2 trial in NASH/NAFLD patients with hypertriglyceridemia, Tipelukast reduced serum triglycerides, increased high-density lipoproteins (HDL-C), and reduced low-density lipoproteins (LDL) during the 12-week treatment period .

Molecular Mechanism

The molecular mechanism of action of Tipelukast includes leukotriene receptor antagonism and inhibition of phosphodiesterases (PDE) (mainly 3 and 4), and inhibition of 5-lipoxygenase (5-LO) . These multiple mechanisms are believed to reduce inflammation and prevent fibrosis .

Dosage Effects in Animal Models

It has been observed to produce its anti-fibrotic and anti-inflammatory activity in multiple animal model studies .

Metabolic Pathways

It is known to inhibit 5-lipoxygenase (5-LO), which is involved in the metabolism of arachidonic acid .

準備方法

The synthetic routes and reaction conditions for Tipelukast involve multiple steps. The compound is synthesized through a series of reactions that include the formation of key intermediates and their subsequent functionalization. The industrial production methods are designed to optimize yield and purity while ensuring cost-effectiveness and scalability .

化学反応の分析

チペルクラストは、酸化、還元、置換など、さまざまな種類の化学反応を起こします。これらの反応で一般的に使用される試薬と条件には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

チペルクラストは、幅広い科学研究への応用が期待されています。化学分野では、ロイコトリエン受容体拮抗薬のモデル化合物として使用されています。生物学分野では、抗炎症作用と抗線維化作用が研究されています。 医学分野では、特発性肺線維症、非アルコール性脂肪性肝疾患、喘息などの治療薬として研究されています . 産業分野では、新規治療薬の開発や薬理学的試験における標準化合物として使用されています .

類似化合物との比較

チペルクラストは、炎症と線維化に対する多面的アプローチにおいてユニークです。類似の化合物には、他のロイコトリエン受容体拮抗薬とホスホジエステラーゼ阻害薬があります。 チペルクラストは、ロイコトリエン受容体拮抗作用、ホスホジエステラーゼ阻害作用、5-リポキシゲナーゼ阻害作用を組み合わせることで、同クラスの他の化合物とは一線を画しています .

特性

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925325
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125961-82-2
Record name Tipelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate (2.1 g) in ethanol (10 ml) was added a solution of sodium hydroxide (0.26 g) dissolved into water (10 ml). After heating on a hot water bath for 5 minutes, the mixture was cooled by adding ice-water and was made acidic by addition of hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with water, dried over sodium sulfate and concentrated. The resultant residue was separated and purified by silica-gel column chromatography (eluting with ethanol:methylene chloride=3:100) to give the title compound (1.3 g, 65.2%) as colorless crystals, mp 79-81° C.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
65.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tipelukast
Reactant of Route 2
Tipelukast
Reactant of Route 3
Reactant of Route 3
Tipelukast
Reactant of Route 4
Reactant of Route 4
Tipelukast
Reactant of Route 5
Reactant of Route 5
Tipelukast
Reactant of Route 6
Reactant of Route 6
Tipelukast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。